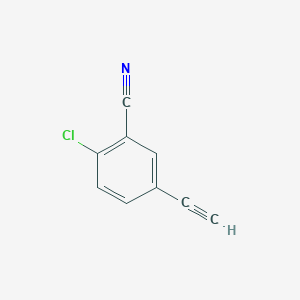
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This article explores the compound (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone. This compound boasts a unique structure that has garnered attention across various scientific fields. With components such as pyrrolidine, pyridine, and pyrimidine rings, this compound presents numerous possibilities for chemical and pharmacological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving several key intermediates. A common approach involves:
Preparation of 6-ethyl-5-fluoropyrimidin-4-ol, which serves as a critical starting point.
Conversion of this intermediate to its corresponding halide via halogenation.
Subsequent reaction with pyrrolidine to produce 6-ethyl-5-fluoropyrimidin-4-yloxy-pyrrolidine.
Coupling this intermediate with (2-methylpyridin-3-yl)methanone under basic conditions to yield the target compound.
Industrial Production Methods: Scaling up the synthesis for industrial purposes often requires optimising reaction conditions, such as temperature, solvents, and catalysts. Continuous flow reactors can facilitate large-scale production by improving yield and reducing reaction times.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings.
Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol derivative.
Substitution: : The compound's various ring structures make it susceptible to substitution reactions, especially nucleophilic substitutions on the pyrimidine ring.
Oxidation: : Often achieved using reagents such as potassium permanganate or chromium trioxide in acidic or basic environments.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions are commonly used.
Substitution: : Nucleophiles such as amines or alkoxides in polar aprotic solvents can facilitate substitution.
Oxidation: : Results in formation of oxo derivatives at reactive sites.
Reduction: : Yields alcohol derivatives of the carbonyl groups.
Substitution: : Produces various substituted pyrrolidine and pyridine derivatives depending on the nucleophiles used.
Wissenschaftliche Forschungsanwendungen
The compound has wide-reaching implications in scientific research:
Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with biological macromolecules.
Medicine: : Investigated for potential therapeutic uses due to its complex structure and functional groups.
Industry: : Applied in the development of advanced materials and as a chemical probe in various reactions.
Wirkmechanismus
Molecular Targets and Pathways: The compound interacts with molecular targets such as enzymes and receptors, potentially inhibiting or modifying their activity. Its effects often result from binding to active sites or allosteric sites, thus affecting biological pathways related to cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Unique Features:
The presence of both ethyl and fluoropyrimidinyl groups gives this compound a unique profile compared to others with only one substituent.
The integration of pyrrolidine and pyridine rings offers a distinctive pharmacophore not commonly found in related structures.
(3-((6-Methyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone: : Similar but different substituents on the pyrimidine ring.
(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylpyridin-3-yl)methanone: : Uses a piperidine ring instead of pyrrolidine.
(3-((6-Ethyl-5-bromopyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylpyridin-3-yl)methanone: : Bromine substitution instead of fluorine.
Eigenschaften
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O2/c1-3-14-15(18)16(21-10-20-14)24-12-6-8-22(9-12)17(23)13-5-4-7-19-11(13)2/h4-5,7,10,12H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNYQUPFQJVJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=C(N=CC=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(2,3-dihydro-1H-inden-5-yl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2913432.png)



![(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2913438.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2913439.png)
![7-Oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2913440.png)
![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2913441.png)
![1-(4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}phenyl)pyrrolidine-2,5-dione](/img/structure/B2913450.png)

